Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a difluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to start with a piperidine derivative, which undergoes selective functionalization to introduce the difluoromethyl and hydroxyl groups. The tert-butyl group is often introduced via tert-butylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4R)-2-(methyl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl (2S,4R)-2-(trifluoromethyl)-4-hydroxypiperidine-1-carboxylate
- Tert-butyl (2S,4R)-2-(chloromethyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl group can enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-11(2,3)17-10(16)14-5-4-7(15)6-8(14)9(12)13/h7-9,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMDJDWLMTKMA-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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